1,6-Bis(cyclohexyloximinocarbonyl)hexane (RHC 80267) is a synthetic compound widely employed in scientific research as a potent and selective inhibitor of diacylglycerol lipase (DAG lipase). [] DAG lipase is an enzyme responsible for hydrolyzing diacylglycerol (DAG) to 2-arachidonoylglycerol, a precursor to arachidonic acid, and other free fatty acids. [] By inhibiting DAG lipase, RHC 80267 prevents the breakdown of DAG, thereby affecting downstream signaling pathways that rely on DAG and its metabolites. This characteristic makes RHC 80267 a valuable tool in studying cellular processes involving DAG, arachidonic acid, and related signaling pathways.
RHC 80267 is a chemical compound recognized primarily as a diacylglycerol lipase inhibitor. It plays a significant role in biochemical research, particularly in studies related to endocannabinoid signaling pathways. The compound has been instrumental in elucidating the functions of diacylglycerol lipase enzymes, which are crucial for the synthesis of endocannabinoids such as 2-arachidonoylglycerol. RHC 80267 has been used in various studies to explore its effects on different physiological processes, including hormonal release and neurogenesis.
RHC 80267 was first identified and characterized in the context of its inhibitory effects on diacylglycerol lipase activity. It has been utilized in numerous scientific studies to investigate the role of diacylglycerol lipases in various biological processes, particularly within the central nervous system and endocrine system. The compound is commercially available from several suppliers, including MedChemExpress and Bertin Bioreagent, which provide it for research purposes.
RHC 80267 falls under the classification of biochemical agents specifically targeting lipid metabolism. It is categorized as an inhibitor of diacylglycerol lipase, which is involved in the hydrolysis of diacylglycerols into free fatty acids and glycerol.
The synthesis of RHC 80267 involves several organic chemistry techniques, typically starting from readily available precursors. The exact synthetic pathway may vary depending on specific laboratory protocols, but generally includes steps such as:
While specific synthetic routes are often proprietary, RHC 80267's synthesis typically requires expertise in organic synthesis and familiarity with handling reactive intermediates. Analytical techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of RHC 80267 is characterized by its complex arrangement of atoms that contribute to its function as a diacylglycerol lipase inhibitor. The compound's structure can be depicted as follows:
The structural analysis reveals functional groups that are critical for its interaction with diacylglycerol lipases. The presence of specific moieties enhances its binding affinity and selectivity towards these enzymes.
RHC 80267 primarily acts by inhibiting diacylglycerol lipase activity, which leads to an increase in diacylglycerol levels and subsequently affects various signaling pathways. Key reactions include:
The efficacy of RHC 80267 as an inhibitor can be quantified using enzyme kinetics assays, where varying concentrations of the compound are tested against specific enzyme preparations to determine IC50 values (the concentration required to inhibit half of the enzyme activity).
The mechanism through which RHC 80267 exerts its effects involves several steps:
Studies have shown that RHC 80267 can modulate various physiological responses mediated by endocannabinoids, including synaptic plasticity and neurogenesis, indicating its potential therapeutic relevance.
Characterization using techniques such as differential scanning calorimetry (DSC) may provide insights into thermal properties, while X-ray crystallography could elucidate detailed structural information.
RHC 80267 has several scientific applications:
RHC 80267 (U-57908) functions as a potent and selective inhibitor of diacylglycerol lipase (DAGL), the enzyme responsible for hydrolyzing diacylglycerol (DAG) into free fatty acids—including arachidonic acid—and monoacylglycerols. This inhibition occurs with a half-maximal inhibitory concentration (IC₅₀) of 4 µM in canine platelets, as established through biochemical assays [1] [5]. The compound’s specificity for DAGL distinguishes it from broader lipase inhibitors, though it exhibits concentration-dependent cross-reactivity with other enzymes (discussed in Section 1.3). By blocking DAG hydrolysis, RHC 80267 causes intracellular accumulation of DAG, a critical second messenger in signal transduction pathways. This accumulation modulates downstream effectors, particularly protein kinase C (PKC), which regulates cellular processes such as smooth muscle contraction, platelet aggregation, and insulin secretion [1] [6]. Notably, RHC 80267 also inhibits cyclooxygenase (COX) activity and phosphatidylcholine hydrolysis, indicating secondary effects on eicosanoid metabolism [1] [5].
Table 1: Key Enzymatic Targets of RHC 80267
Target Enzyme | IC₅₀ Value | Biological System | Primary Consequence |
---|---|---|---|
Diacylglycerol Lipase | 4 µM | Canine platelets | DAG accumulation, PKC activation |
Cholinesterase | 4 µM | Rat brain homogenate | Potentiation of acetylcholine responses |
Phospholipase A₂ (PLA₂) | >35 µM* | Mouse pancreatic islets | Partial inhibition of arachidonic acid release |
Cyclooxygenase (COX) | Not reported | Human platelets | Reduced prostaglandin/thromboxane synthesis |
*Higher concentrations required; 25% inhibition at 35 µM [6]
As DAGL catalyzes the final step in biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), RHC 80267 effectively suppresses 2-AG generation [3]. This inhibition disrupts endocannabinoid signaling through cannabinoid receptors (CB₁/CB₂). In vascular tissues, reduced 2-AG levels diminish CB₁-mediated vasodilatory responses, indirectly potentiating vasoconstrictors like angiotensin II and the thromboxane analog U46619. For example, RHC 80267 (40 µM) enhances angiotensin II-induced contractions in rat pulmonary arteries by attenuating 2-AG’s counter-regulatory actions [5]. This mechanism highlights the compound’s utility in studying endocannabinoid modulation of cardiovascular tone. In neurological contexts, reduced 2-AG synthesis may influence synaptic plasticity and neuroinflammation, though this requires further investigation [3].
While RHC 80267 is primarily characterized as a DAGL inhibitor, it exhibits concentration-dependent interactions with other phospholipid-metabolizing enzymes:
In pancreatic islets, RHC 80267 (10–50 µM) reduces glucose-stimulated insulin secretion by 50–60%—an effect attributable to disrupted DAG metabolism and reduced arachidonic acid production. Notably, this inhibition is reversible by co-application of the diacylglycerol kinase inhibitor R 59022, confirming its dependence on DAG accumulation [6].
Table 2: Functional Consequences of RHC 80267 in Tissue-Specific Models
Tissue/System | Concentration | Observed Effect | Proposed Mechanism |
---|---|---|---|
Rat mesenteric artery | 0.1–10 µM | Potentiation of acetylcholine-induced relaxation | Cholinesterase inhibition (Section 1.4) |
Mouse pancreatic islets | 10–50 µM | 50–60% reduction in glucose-induced insulin secretion | DAG accumulation → altered PKC/ion channel activity |
Guinea-pig gastric antrum | 0.3–1 µM | Increased slow potential frequency | PKC activation → reduced refractory period |
Human/rat pulmonary arteries | 40 µM | Enhanced U46619/angiotensin II contractions | 2-AG suppression → loss of CB₁-mediated vasodilation |
Rat brain homogenate | 1–10 µM | Cholinesterase inhibition | Direct enzymatic interference |
A significant off-target action of RHC 80267 is its potent inhibition of cholinesterase, the enzyme responsible for hydrolyzing acetylcholine. In rat mesenteric arteries, RHC 80267 (0.1–10 µM) potentiates acetylcholine-evoked relaxation but does not affect responses to carbachol (a cholinesterase-resistant acetylcholine analog) [2] [5]. This potentiation mirrors effects of the canonical cholinesterase inhibitor neostigmine. Direct assays confirm RHC 80267 inhibits cholinesterase in brain homogenates with an IC₅₀ of 4 µM—identical to its potency against DAGL [5]. Critically, this cholinesterase inhibition:
This anti-cholinesterase activity complicates interpretation of vascular or neuronal studies where cholinergic signaling is present, necessitating appropriate controls (e.g., carbachol or neostigmine co-application).
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7